molecular formula C41H63N5O9 B10852049 Noccardimicin E

Noccardimicin E

Cat. No.: B10852049
M. Wt: 770.0 g/mol
InChI Key: PIFYJYLXAXDUEB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of nocardimicin E involves several steps, starting with the preparation of key intermediates. The process typically includes the formation of a beta-lactam ring, which is a crucial structural component of the compound. The reaction conditions often involve the use of specific catalysts and reagents to facilitate the formation of the beta-lactam ring and other functional groups .

Industrial Production Methods: Industrial production of nocardimicin E is primarily achieved through microbial fermentation. Nocardia species are cultured under controlled conditions to produce the compound in significant quantities. Advances in genetic engineering have also been employed to enhance the yield and structural diversity of nocardimicin E and related compounds .

Chemical Reactions Analysis

Types of Reactions: Nocardimicin E undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. specific reduction reactions for nocardimicin E are less documented.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products:

Scientific Research Applications

Nocardimicin E has several scientific research applications, including:

Mechanism of Action

Nocardimicin E exerts its effects by inhibiting cell wall synthesis in bacteria. It binds to penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This inhibition leads to the weakening of the cell wall and ultimately the lysis of the bacterial cell . The molecular targets include various penicillin-binding proteins, and the pathways involved are those related to cell wall biosynthesis .

Comparison with Similar Compounds

Uniqueness: Nocardimicin E is unique due to its specific structural features, such as the presence of a hydroxyimino group and its resistance to beta-lactamase. This makes it particularly valuable in the treatment of infections caused by beta-lactamase-producing bacteria .

Properties

Molecular Formula

C41H63N5O9

Molecular Weight

770.0 g/mol

IUPAC Name

[2-methyl-1-oxo-1-[(2-oxoazepan-3-yl)amino]hexadecan-3-yl] 6-[acetyl(hydroxy)amino]-2-[[2-(2-hydroxyphenyl)-1,3-oxazole-4-carbonyl]amino]hexanoate

InChI

InChI=1S/C41H63N5O9/c1-4-5-6-7-8-9-10-11-12-13-14-25-36(29(2)37(49)43-32-22-17-19-26-42-38(32)50)55-41(52)33(23-18-20-27-46(53)30(3)47)44-39(51)34-28-54-40(45-34)31-21-15-16-24-35(31)48/h15-16,21,24,28-29,32-33,36,48,53H,4-14,17-20,22-23,25-27H2,1-3H3,(H,42,50)(H,43,49)(H,44,51)

InChI Key

PIFYJYLXAXDUEB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(C(C)C(=O)NC1CCCCNC1=O)OC(=O)C(CCCCN(C(=O)C)O)NC(=O)C2=COC(=N2)C3=CC=CC=C3O

Origin of Product

United States

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